4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide is an organic compound that features a bromine atom, a thienylmethyl group, and a naphthalenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide typically involves the bromination of a precursor compound followed by the introduction of the thienylmethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The bromine atom and thienylmethyl group can participate in various binding interactions, while the naphthalenesulfonamide moiety may enhance the compound’s solubility and stability. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-thienylmethyl)benzamide
- 4-bromo-N-(2-thienylmethyl)aniline
- 4-bromo-N-(2-thienylmethyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide is unique due to its combination of a bromine atom, thienylmethyl group, and naphthalenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C15H12BrNO2S2 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-bromo-N-(thiophen-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H12BrNO2S2/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2 |
InChI Key |
GADSTTAWOKMDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.